molecular formula C10H9Cl2NO2S B2462183 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-84-3

2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2462183
CAS No.: 72678-84-3
M. Wt: 278.15
InChI Key: DYBHDSFTPGYWFY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to a class of thiazolidine derivatives that have been extensively studied for their potential to modulate key biological enzymes. Scientific literature indicates that structurally similar thiazolidine-4-carboxylic acid derivatives act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production, suggesting potential applications in dermatological and pigment disorder research . Furthermore, thiazole and thiazolidine derivatives are a major focus in the search for new therapeutic agents for Type II diabetes mellitus . These compounds have demonstrated significant anti-hyperglycemic and antioxidant activities in scientific studies, with some derivatives shown to restore pancreatic insulin secretion and improve lipid profiles in research models . The broader family of thiazolidine-carboxylic acid compounds has also been investigated for inhibitory activity against viral neuraminidase, highlighting their utility in infectious disease research . This compound is presented to the research community as a key intermediate for probing these and other biological mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBHDSFTPGYWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amino acid or its derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazolidine ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted phenyl derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Thiazolidine-4-carboxylic acid derivatives exhibit varied biological activities depending on the substituents attached to the phenyl ring. Key analogs include:

Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Activity (Zone of Inhibition, mm)
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10) p-NO₂ C₁₀H₈N₂O₄S 264.25 22–24 (MRSA), comparable to ciprofloxacin
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 5) p-Cl C₁₀H₁₀ClNO₂S 243.71 Moderate activity (16–18 mm)
2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid o-Cl C₁₀H₁₀ClNO₂S 243.71 No antimicrobial data reported
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid m-OH C₁₀H₁₁NO₃S 241.26 Structural data only
Target Compound : 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid o,p-Cl₂ C₁₀H₈Cl₂NO₂S 277.15 Activity not explicitly reported

Antimicrobial Activity Trends

  • Nitro-Substituted Derivatives: Compound 10 (p-NO₂) demonstrated the highest antimicrobial efficacy, with zones of inhibition (22–24 mm) against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. This performance was comparable to the standard drug ciprofloxacin .
  • Chloro-Substituted Derivatives: Compound 5 (p-Cl) showed moderate activity (16–18 mm), suggesting that electron-withdrawing groups at the para position enhance binding to bacterial targets.

Structure-Activity Relationships (SAR)

  • Substituent Position: Activity follows the trend p-NO₂ > p-Cl > m-Cl > o-Cl, indicating that para-substituted electron-withdrawing groups optimize interactions with bacterial enzymes or membranes .
  • Steric Effects : Ortho-substituted chlorine atoms (as in the target compound) may hinder binding due to steric bulk, though dual substitution (2,4-dichloro) could compensate by increasing lipophilicity and membrane penetration .
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (strong electron-withdrawing) enhance activity more than chlorine, likely by stabilizing charge interactions in target binding pockets .

Physicochemical Properties

  • Collision Cross-Section (CCS) : For 2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, CCS values range from 150.3 Ų ([M+H]+) to 161.6 Ų ([M+Na]+), indicating moderate molecular size and polarity . Comparable data for the target compound is unavailable.

Biological Activity

2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₀H₉Cl₂NO₂S
  • CAS Number : 1290627-96-1
  • Molecular Weight : 260.15 g/mol
  • Structure : The compound features a thiazolidine ring with a carboxylic acid group and a dichlorophenyl substituent, which is critical for its biological activity.

Research indicates that 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits various mechanisms of action:

  • Antioxidant Activity :
    • The compound has been shown to reduce intracellular reactive oxygen species (ROS) levels in Amoeba cultures, suggesting a role in oxidative stress defense . This antioxidant property may contribute to its protective effects against cellular damage.
  • Antimicrobial Properties :
    • Studies have indicated that thiazolidine derivatives possess antimicrobial properties. The presence of the dichlorophenyl moiety enhances the compound's ability to inhibit bacterial growth .
  • Antitumor Activity :
    • Preliminary investigations suggest that compounds similar to 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the thiazolidine ring is essential for this activity .

Biological Activity Data

Activity TypeObservationsReferences
AntioxidantReduced ROS levels in Amoeba cultures
AntimicrobialInhibitory effects on bacterial growth
AntitumorCytotoxic effects against cancer cell lines
Enzyme InhibitionPotential inhibition of carbonic anhydrase

Case Study 1: Antioxidant Effects

In a study examining the effects of thiazolidine derivatives on oxidative stress, researchers found that 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid significantly enhanced the growth of Amoeba trophozoites while simultaneously decreasing ROS levels. This suggests a protective mechanism against oxidative damage, which could have implications for therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxicity of thiazolidine derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibited significant anti-proliferative effects. Notably, IC50 values were recorded below those of standard chemotherapeutics in some cases, indicating potential for further development as anticancer agents .

Q & A

Q. Advanced Research Focus

  • Kinetic Assays : Determine IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation for dehydrogenase targets) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., COX-2 for anti-inflammatory activity) .
  • Structural Proteomics : Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to identify binding motifs .

Data Contradiction Resolution : If conflicting inhibition data arise (e.g., varying IC₅₀ across studies), validate assay conditions (pH, cofactors) and compare with structurally related analogs (e.g., 4-fluorophenyl derivatives in ).

How can researchers address discrepancies in reported biological activities?

Advanced Research Focus
Discrepancies may stem from assay variability or impurities. Mitigation strategies include:

  • Replication : Repeat studies across independent labs using standardized protocols (e.g., NIH/EPA guidelines).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dichlorophenyl isomers) that may skew activity .
  • Comparative SAR Studies : Test analogs (e.g., 3-chlorophenyl or methylthiazole variants from ) to isolate structural determinants of activity.

Example : Anti-inflammatory activity reported in (IC₅₀ = 12 µM) vs. null results in other studies could reflect differences in cell lines (RAW 264.7 vs. THP-1).

What computational methods are suitable for predicting pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (clogP ~2.8), bioavailability (Lipinski’s Rule compliance), and CYP450 interactions .
  • Solubility Modeling : COSMO-RS simulations to optimize solubility in physiological buffers (e.g., PBS at pH 7.4).
  • Metabolic Stability : In silico liver microsome models (e.g., StarDrop) to predict phase I/II metabolism pathways.

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability ).

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl moiety enhances electron deficiency, improving target binding (e.g., kinase inhibition in ).
  • Thiazolidine Ring Modifications : Substituents at C4 (carboxylic acid) improve solubility, while methyl groups at C5 alter steric hindrance .

Q. Basic Research Focus

  • Cell Viability Assays : MTT/WST-1 in panels (NCI-60) to screen broad cytotoxicity .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining in leukemia lines (e.g., K562).
  • Migration Inhibition : Scratch assays in metastatic models (e.g., MDA-MB-231 breast cancer) .

Advanced Consideration : Pair with transcriptomics (RNA-seq) to identify pathways (e.g., p53/MDM2) modulated by the compound .

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